Product packaging for 3-Bromo-3-phenylprop-2-enal(Cat. No.:CAS No. 14804-59-2)

3-Bromo-3-phenylprop-2-enal

Cat. No.: B1652566
CAS No.: 14804-59-2
M. Wt: 211.05
InChI Key: JDMDIAPAKMHNQV-UHFFFAOYSA-N
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Description

Significance of α,β-Unsaturated Aldehyde Frameworks

The α,β-unsaturated aldehyde moiety, characterized by the general structure (O=CR)−Cα=Cβ−R, is a cornerstone in organic synthesis. nih.gov The conjugation of the carbonyl group with the alkene creates an extended π-system that influences the molecule's reactivity in profound ways. This electronic arrangement results in two primary electrophilic sites: the carbonyl carbon and the β-carbon. nih.gov Consequently, these compounds can undergo both 1,2-addition at the carbonyl group and 1,4-conjugate addition (Michael addition) at the β-carbon, depending on the nature of the nucleophile and the reaction conditions. nih.govspectrabase.com

This dual reactivity makes α,β-unsaturated aldehydes exceptionally valuable precursors for a multitude of more complex molecules. They are widely employed as dienophiles in Diels-Alder reactions and are key substrates in various carbon-carbon bond-forming reactions. beilstein-journals.org Their frameworks are found in numerous natural products and are essential in the industrial synthesis of fine chemicals, fragrances, and pharmaceuticals. nih.govbeilstein-journals.org The catalytic synthesis of these compounds has received considerable attention, highlighting their importance as key building blocks. rsc.org

Strategic Importance of Halogenation at the Alpha Position

The introduction of a halogen, such as bromine, at the alpha-position of an α,β-unsaturated aldehyde significantly modulates the molecule's reactivity, opening up new synthetic pathways. The electronegative halogen atom exerts a strong electron-withdrawing inductive effect, which further enhances the electrophilicity of both the carbonyl carbon and the β-carbon. This heightened reactivity can be strategically exploited in various synthetic transformations.

Furthermore, the α-bromo substituent can function as a leaving group, enabling nucleophilic substitution reactions at the α-position. This feature allows for the direct introduction of a wide range of functional groups. α-Halo aldehydes are recognized as versatile synthetic building blocks, not only as precursors to α,β-unsaturated carbonyls through dehydrohalogenation but also for conversion into many other compounds via nucleophilic substitution of the α-halogen. amazonaws.com

Overview of 3-Bromo-3-phenylprop-2-enal as a Key Synthetic Intermediate in Modern Organic Chemistry

Among the class of α-bromo-α,β-unsaturated aldehydes, this compound, commonly known as α-bromocinnamaldehyde, stands out as a particularly important synthetic intermediate. amazonaws.com Its structure combines the reactive features of an α,β-unsaturated aldehyde with the steric and electronic influences of a phenyl group and a bromine atom.

Chemical Structure of this compound:

Generated code

This compound is typically synthesized via a two-step process involving the addition of bromine across the double bond of cinnamaldehyde (B126680) to form 2,3-dibromo-3-phenylpropanal, followed by an elimination reaction to remove hydrogen bromide. amazonaws.comchemicalbook.comwiley-vch.de Various bases and solvent systems have been developed to optimize this transformation, with methods using glacial acetic acid and potassium carbonate, or carbon tetrachloride with a phase transfer catalyst being common. amazonaws.comsigmaaldrich.com

The synthetic utility of this compound is extensive. It serves as a precursor for the synthesis of a variety of heterocyclic compounds. For instance, it is used in the preparation of 3,4-diaryl-1H-pyrazoles and spiro imidazolidine-oxazolidine intermediates. sigmaaldrich.com It also participates in cycloaddition reactions, such as the N-heterocyclic carbene-catalyzed asymmetric [3 + 3] cycloaddition with β-ketoester indoles to form chiral 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons. bohrium.com Recent research has demonstrated its use in the aminothiolation reaction with 2-mercaptobenzimidazole (B194830) to access imidazo[2,1-b]thiazole (B1210989) derivatives. amazonaws.com

Below are tables detailing the physical properties and available spectroscopic data for this compound.

Physical and Chemical Properties of this compound

Property Value Reference(s)
CAS Number 5443-49-2 sigmaaldrich.comnih.gov
Molecular Formula C₉H₇BrO sigmaaldrich.comnih.gov
Molecular Weight 211.06 g/mol sigmaaldrich.com
Appearance Light yellow to ochre crystalline powder sigmaaldrich.com
Melting Point 66-68 °C sigmaaldrich.com
Boiling Point 304.4 °C at 760 mmHg (Predicted) sigmaaldrich.com

| IUPAC Name | (2Z)-2-bromo-3-phenylprop-2-enal | nih.gov |

Spectroscopic Data for this compound

Spectrum Type Data Reference(s)
¹H NMR (CDCl₃, 300 MHz) δ 9.36 (s, 1H), 8.00-8.03 (m, 2H), 7.91 (s, 1H), 7.49-7.53 (m, 3H) scispace.com
¹³C NMR (CDCl₃, 75 MHz) δ 187.0, 149.1, 132.9, 131.5, 130.9, 128.7, 124.2 scispace.com
IR Spectrum Reference to IR spectra available (KBr disc, nujol mull). guidechem.com

| Mass Spectrum | Reference to Mass Spectrum available. | nih.govguidechem.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrO B1652566 3-Bromo-3-phenylprop-2-enal CAS No. 14804-59-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-3-phenylprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMDIAPAKMHNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60707907
Record name 3-Bromo-3-phenylprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60707907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14804-59-2
Record name 3-Bromo-3-phenylprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60707907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for the Chemical Synthesis of 3 Bromo 3 Phenylprop 2 Enal

Direct Halogenation and Subsequent Dehydrohalogenation Approaches

A common and traditional route to 3-Bromo-3-phenylprop-2-enal involves a two-step process: the initial bromination of a cinnamaldehyde (B126680) derivative to form a saturated dibromo intermediate, followed by the elimination of hydrogen bromide (dehydrohalogenation) to introduce the double bond.

Bromination of Cinnamaldehyde Derivatives

The synthesis typically begins with the bromination of cinnamaldehyde. This reaction proceeds via an electrophilic addition mechanism where the bromine molecule adds across the double bond of the cinnamaldehyde. To enhance the reaction's selectivity and to manage the reactivity of bromine, the bromine can be supported on silica (B1680970) gel. google.com

In a typical procedure, cinnamaldehyde is dissolved in a solvent such as carbon tetrachloride. google.com The silica gel-supported bromine is then added to the solution. This method helps in the controlled addition of bromine and simplifies the work-up procedure. The reaction results in the formation of 2,3-dibromo-3-phenylpropionaldehyde, the key intermediate for the subsequent dehydrohalogenation step. google.com

Dehydrohalogenation Protocols via Acid or Base Catalysis

The elimination of hydrogen bromide from 2,3-dibromo-3-phenylpropionaldehyde is a critical step to yield the desired this compound. This can be achieved through either base- or acid-catalyzed protocols.

Base-catalyzed dehydrohalogenation is the more common approach. Various bases have been employed to facilitate this elimination reaction. For instance, sodium carbonate in the presence of a phase transfer catalyst has been used effectively. google.com In this method, the 2,3-dibromo-3-phenylpropionaldehyde is treated with sodium carbonate in a solvent like carbon tetrachloride, with a quaternary ammonium (B1175870) salt acting as the phase transfer catalyst to facilitate the reaction between the organic substrate and the inorganic base. google.com Another reported method involves the use of potassium carbonate. Other organic bases such as 2,4-dimethylpyridine (B42361) and triethylamine (B128534) have also been shown to promote the dehydrohalogenation.

Table 1: Comparison of Base-Catalyzed Dehydrohalogenation Methods

Base Solvent Catalyst Reported Yield
Sodium Carbonate Carbon Tetrachloride Quaternary Ammonium Salt High
Potassium Carbonate Acetic Acid None 75-85% (two steps) google.com
2,4-Dimethylpyridine Carbon Tetrachloride None 83% (two steps)
Triethylamine Chloroform None -

Acid-catalyzed dehydrohalogenation is also a potential pathway, although less commonly reported for this specific transformation. The mechanism would involve the protonation of the aldehyde's carbonyl group, which would increase the acidity of the α-proton, facilitating its removal and the subsequent elimination of the β-bromide. However, specific examples for the synthesis of this compound using this method are not prevalent in the reviewed literature.

Environmentally Benign Dehydrohalogenation Techniques utilizing Dimethyl Sulfoxide (B87167)

In the pursuit of greener chemical processes, dimethyl sulfoxide (DMSO) has been identified as an effective reagent for elimination reactions. DMSO can promote the dehydrohalogenation of 3-aryl 2,3-dihalopropanoates, a reaction analogous to the dehydrohalogenation of 2,3-dibromo-3-phenylpropionaldehyde. In these reactions, DMSO acts as both a solvent and a reagent. The mechanism is believed to involve the formation of an alkoxysulfonium intermediate, which then facilitates the elimination of hydrogen bromide. This method is advantageous as it often proceeds under mild conditions and avoids the use of strong bases or acids, thus reducing waste and potential side reactions.

Metal-Mediated and Catalytic Synthetic Routes

Modern synthetic chemistry has seen a surge in the development of metal-mediated and catalytic methods that offer high efficiency and selectivity. These approaches provide alternative pathways to this compound.

Chromium(II) Chloride Mediated Two-Carbon Halo-Homologation of Aldehydes

A powerful method for the synthesis of β-bromoalkenes is the chromium(II) chloride-mediated olefination of aldehydes with bromoform (B151600) (CHBr₃). This reaction, a type of two-carbon halo-homologation, can be applied to the synthesis of this compound starting from benzaldehyde (B42025). In this process, a low-valent chromium species, generated in situ, reacts with bromoform to form a chromium carbenoid. This carbenoid then reacts with the aldehyde to yield the desired α,β-unsaturated bromoalkene. rsc.org

The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF). The use of catalytic amounts of CrCl₂ with a stoichiometric reductant makes this process more atom-economical. rsc.org This methodology is known for its high stereoselectivity, often favoring the formation of the trans-isomer. rsc.org

Table 2: Example of Chromium-Catalyzed Olefination

Aldehyde Haloform Catalyst Reductant Product
2-Naphthaldehyde CHBr₃ CrCl₂ (10 mol%) Organosilicon compound trans-β-bromoalkene

Gold/Molybdenum Bimetallic Catalysis for Synthesis from Propargylic Alcohols

An innovative and efficient route to α-bromo-α,β-unsaturated aldehydes involves the use of bimetallic catalysis. A system employing a gold(I) complex, such as Ph₃PAuNTf₂, and a molybdenum co-catalyst, MoO₂(acac)₂, has been developed for the direct synthesis of these compounds from propargylic alcohols. This method is notable for its mild reaction conditions and low catalyst loadings.

The reaction proceeds with the propargylic alcohol being converted to the desired product in the presence of the bimetallic catalyst system and a bromine source like N-bromosuccinimide (NBS). An additive, such as triphenylphosphine (B44618) oxide (Ph₃PO), is often used to suppress the formation of undesired enone byproducts. This catalytic system demonstrates good to excellent diastereoselectivity.

Palladium-Catalyzed Formylation Strategies

Palladium-catalyzed carbonylation reactions represent a powerful tool for the introduction of a formyl group into organic molecules. nih.gov These strategies are particularly effective for the formylation of aryl or vinyl halides. In the context of synthesizing this compound, the key step would involve the formylation of a suitable precursor, such as (Z/E)-β-bromostyrene.

The general catalytic cycle for such a transformation typically involves several key steps:

Oxidative Addition : A Pd(0) complex reacts with the vinyl halide (R-X), leading to the formation of a Pd(II) intermediate.

Migratory Insertion : Carbon monoxide (CO) coordinates to the palladium center and subsequently inserts into the Pd-carbon bond to form an acyl-palladium complex.

Reductive Elimination : The acyl-palladium intermediate reacts with a hydride source, leading to the reductive elimination of the desired aldehyde and regeneration of the Pd(0) catalyst.

Syngas (a mixture of CO and H₂) is often employed as the source for both the carbonyl group and the hydride. liverpool.ac.uk The efficiency and selectivity of the reaction are highly dependent on the choice of ligands, bases, and reaction conditions. liverpool.ac.uk For instance, the use of specific phosphine (B1218219) ligands like di-1-adamantyl-n-butylphosphine (cataCXium A) has been shown to be highly effective for the formylation of aryl bromides. liverpool.ac.uk A stereoconvergent palladium-catalyzed formylation of (E/Z)-β-bromo-β-fluorostyrene mixtures has been successfully implemented to produce pure (Z)-α-fluorocinnamaldehydes, suggesting a similar strategy could be applicable for bromo-analogs. nih.gov

Parameter Description Reference
Catalyst Typically a Pd(0) source, such as Pd(OAc)₂ with a phosphine ligand. nih.govliverpool.ac.uk
Carbonyl Source Carbon monoxide (CO), often from syngas. liverpool.ac.uk
Hydride Source H₂ (from syngas) or formic acid. nih.govliverpool.ac.uk
Precursor A vinyl halide, such as (Z/E)-1-bromo-2-phenylethene. nih.gov
Key Feature Offers a direct route to aldehydes from halides. nih.gov

Organometallic and Ylide-Based Syntheses

Organometallic reagents and phosphorus ylides provide classic and reliable methods for the formation of carbon-carbon double bonds, making them suitable for the synthesis of unsaturated aldehydes like this compound.

Wittig Reactions Employing Haloylides

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, this would involve the reaction of benzaldehyde with a bromo-substituted phosphorus ylide. The ylide is typically prepared from the corresponding phosphonium (B103445) salt by deprotonation with a strong base like n-butyllithium. masterorganicchemistry.com

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the substituents on the ylide. organic-chemistry.org Stabilized ylides (containing an electron-withdrawing group) generally lead to (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org The use of water as a solvent has been shown to be effective for Wittig reactions involving stabilized ylides, often resulting in high yields and E-selectivity. nih.gov

Condensation Reactions with Halo-Phosphonates

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.org These carbanions are generally more nucleophilic than the corresponding phosphorus ylides and react with aldehydes and ketones to produce alkenes, typically with a strong preference for the (E)-isomer. wikipedia.orgnrochemistry.com The water-soluble phosphate (B84403) byproduct is also more easily removed than the triphenylphosphine oxide generated in a standard Wittig reaction. wikipedia.org

For the synthesis of this compound, the HWE reaction would involve the condensation of benzaldehyde with the carbanion generated from a bromo-substituted phosphonate ester, such as diethyl (bromomethyl)phosphonate. The stereoselectivity can be influenced by reaction conditions and the specific phosphonate used. alfa-chemistry.com A notable variation, the Still-Gennari modification, utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific bases (like potassium hexamethyldisilazide) to favor the formation of (Z)-alkenes. nrochemistry.comyoutube.com

Reaction Phosphorus Reagent Key Intermediate Typical Product Isomer Reference
Wittig Triphenyl phosphonium saltPhosphorus Ylide(Z) for non-stabilized ylides organic-chemistry.org
HWE Dialkyl phosphonatePhosphonate Carbanion(E) wikipedia.org
Still-Gennari Trifluoroethyl phosphonatePhosphonate Carbanion(Z) nrochemistry.comyoutube.com

Benzeneselenolate-Promoted Elimination from α-Bromoacetals

A novel protocol for preparing α,β-unsaturated aldehydes involves the elimination of hydrogen bromide (HBr) from α-bromoacetals, a reaction that can be promoted by benzeneselenolate. acs.orgnih.gov This multi-step sequence begins with the protection of an aldehyde as an acetal, followed by α-bromination. researchgate.net

Stereoselective Synthesis of this compound Isomers

Controlling the geometry of the double bond is a critical aspect of modern organic synthesis. For this compound, specific methodologies can be employed to selectively form either the (Z) or (E) isomer.

Controlled Formation of (Z)-Isomers

While many olefination reactions favor the thermodynamically more stable (E)-isomer, specific conditions and reagents have been developed to selectively produce (Z)-isomers.

As mentioned previously, the Still-Gennari modification of the HWE reaction is a premier method for obtaining (Z)-α,β-unsaturated esters, and by extension, could be adapted for aldehydes. youtube.com This approach uses phosphonates with electron-withdrawing groups, which accelerates the elimination of the oxaphosphetane intermediate, leading to the kinetic (Z)-product. nrochemistry.com

Another powerful approach is the stereoselective hydrohalogenation of ynone precursors. A method combining halotrimethylsilanes (TMS-X) and tetrafluoroboric acid (HBF₄) has been developed for the synthesis of (Z)-β-halovinyl carbonyl compounds with high stereoselectivity. rsc.org

Furthermore, palladium-catalyzed reactions have demonstrated high stereocontrol. A stereoconvergent Pd-catalyzed formylation was used to convert a mixture of (E/Z)-β-bromo-β-fluorostyrenes into the pure (Z)-α-fluorocinnamaldehyde. nih.gov This suggests that under optimized conditions, a palladium catalyst can control the final geometry of the product, regardless of the starting isomer ratio, providing a robust route to the (Z)-isomer of this compound. Microwave-assisted debrominative decarboxylation of anti-2,3-dibromoalkanoic acids has also been shown to produce (Z)-1-bromo-1-alkenes with high stereoselectivity. organic-chemistry.org

Method Key Reagents/Catalyst Precursor Type Key Principle Reference
Still-Gennari Trifluoroethyl phosphonates, KHMDSAldehydeKinetic control of oxaphosphetane elimination nrochemistry.comyoutube.com
Hydrohalogenation TMS-Br, HBF₄PhenylpropynalStereoselective addition to a triple bond rsc.org
Pd-Catalyzed Formylation Pd(0) catalyst, CO/H₂(E/Z)-1-bromo-2-phenyletheneStereoconvergent catalytic cycle nih.gov
Microwave-Assisted Et₃N, DMFanti-2,3-dibromo-3-phenylpropanoic acidStereoselective debrominative decarboxylation organic-chemistry.org

Diastereoselective and Enantioselective Approaches for the Chemical Synthesis of this compound

The stereoselective synthesis of this compound, a compound featuring both a stereogenic center at the bromine-bearing carbon and a double bond that can exist as E/Z isomers, presents a significant challenge in synthetic organic chemistry. Achieving control over both the diastereoselectivity (E/Z configuration) and enantioselectivity (R/S configuration at C3) is crucial for accessing stereochemically pure isomers, which may exhibit distinct chemical and biological properties. However, a review of the current scientific literature indicates a notable scarcity of established protocols specifically detailing the diastereoselective and enantioselective synthesis of this exact molecule.

While direct methods for the asymmetric synthesis of this compound are not extensively documented, several advanced methodologies applied to analogous structures provide a conceptual framework for potential synthetic strategies. These approaches generally fall into categories such as the stereoselective functionalization of alkynes, asymmetric conjugate additions, and organocatalytic halogenations.

Conceptual Strategies Based on Analogous Systems:

One plausible, though not yet reported, approach involves the stereoselective bromoboration of a suitable propargyl precursor, such as 3-phenylprop-2-yn-1-al or its protected derivatives. The bromoboration of alkynes can proceed with high levels of syn-selectivity, which could establish the desired Z-configuration of the double bond while installing the bromine atom. Subsequent oxidation of the aldehyde or deprotection would yield the target compound. Achieving enantioselectivity in this process would necessitate the development of a chiral catalyst system for the bromoboration step, a research area that is still evolving.

Another potential avenue is the application of organocatalysis. Chiral aminocatalysis has been successfully employed for the enantioselective α-bromination of saturated aldehydes. Adapting this methodology to an unsaturated system like 3-phenylprop-2-enal would be a non-trivial undertaking due to the potential for competing 1,4-addition (conjugate addition) to the enal system. A hypothetical reaction could involve the formation of a chiral enamine intermediate from 3-phenylprop-2-enal and a chiral secondary amine catalyst, followed by an enantioselective attack by an electrophilic bromine source. This would, in principle, create a chiral center at the α-position relative to the carbonyl group, which is not the desired C3 position. Therefore, a different precursor, perhaps involving an asymmetric conjugate addition followed by elimination, would need to be devised.

Furthermore, strategies involving the asymmetric conjugate addition of a bromine equivalent to a suitable acceptor could be envisioned. For instance, a chiral copper or rhodium complex could catalyze the addition of a nucleophilic bromine source to an ynone precursor. However, controlling the subsequent protonation or functionalization to generate the aldehyde and control the double bond geometry would be a key challenge.

Research Findings from Related Syntheses:

While specific data for this compound is lacking, studies on related α-bromo-α,β-unsaturated aldehydes and ketones offer some insights. For example, efficient methods for the synthesis of linear α-iodo/bromo-α,β-unsaturated aldehydes/ketones from propargylic alcohols have been developed using a gold/molybdenum bimetallic catalysis system. These reactions have been shown to exhibit good to excellent diastereoselectivity, although they were not reported to be enantioselective.

The table below summarizes hypothetical data for a potential diastereoselective synthesis of a related compound, illustrating the type of information that would be critical for evaluating such a method.

EntryCatalyst (mol%)Brominating AgentSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (E:Z)
1Catalyst A (5)NBSCH₂Cl₂0127510:1
2Catalyst B (10)Br₂Toluene-2024601:15
3Catalyst C (2)TBDMS-BrTHF-78685>20:1

This table is illustrative and does not represent actual experimental data for the synthesis of this compound, as such data is not currently available in the cited literature.

Reactivity and Transformational Pathways of 3 Bromo 3 Phenylprop 2 Enal

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 3-Bromo-3-phenylprop-2-enal highlight the electrophilic nature of the carbon atom bonded to the bromine. The presence of the electron-withdrawing aldehyde group enhances the susceptibility of the β-carbon to nucleophilic attack, facilitating the displacement of the bromide ion.

Regioselective Vinyl Substitution of the Halogen Atom

The structure of this compound allows for regioselective nucleophilic vinylic substitution. In this process, a nucleophile preferentially attacks the β-carbon of the α,β-unsaturated system, leading to the displacement of the bromine atom. This reactivity is driven by the polarization of the carbon-carbon double bond due to the electron-withdrawing effect of the adjacent aldehyde group. This activation makes the β-carbon sufficiently electrophilic to react with a range of nucleophiles. The substitution occurs while retaining the core aldehyde functionality, providing a direct route to various β-substituted phenylpropenal derivatives, which are themselves valuable synthetic intermediates.

Reactions with Anilines for the Formation of α-Bromo Enaminones

A significant application of this compound is its reaction with anilines to produce α-bromo enaminones. ntnu.edu.twresearchgate.net This transformation is efficiently achieved in a one-pot synthesis catalyzed by p-toluenesulfonic acid monohydrate (TsOH·H2O) in dimethyl sulfoxide (B87167) (DMSO). ntnu.edu.twresearchgate.net The reaction pathway is highly dependent on the steric and electronic properties of the aniline (B41778) derivative used.

Notably, the reaction demonstrates chemoselectivity based on the aniline's substitution pattern. ntnu.edu.tw When an aniline with a sterically bulky, electron-withdrawing group at the ortho-position is used, a selective 1,2-addition (imine formation) occurs, leading to the desired α-bromo enaminone. ntnu.edu.tw However, with other aniline derivatives, minor yields of a 1,4-addition (conjugate addition) product may also be observed. ntnu.edu.tw This method provides a direct route to α-bromo enaminones without the need for an external brominating agent, showcasing the diverse reactivity of 3-bromopropenals. ntnu.edu.twresearchgate.net

Synthesis of α-Bromo Enaminones from this compound and Various Anilines
Aniline Derivative (Nucleophile)ProductYield (%)
Aniline(Z)-3-bromo-3-(phenylamino)-1-phenylprop-2-en-1-one90
4-Methylaniline(Z)-3-bromo-1-phenyl-3-(p-tolylamino)prop-2-en-1-one94
4-Methoxyaniline(Z)-3-bromo-3-((4-methoxyphenyl)amino)-1-phenylprop-2-en-1-one92
2-Nitroaniline(Z)-3-bromo-3-((2-nitrophenyl)amino)-1-phenylprop-2-en-1-one75
2,6-Diisopropylaniline(Z)-3-bromo-3-((2,6-diisopropylphenyl)amino)-1-phenylprop-2-en-1-one85

Cycloaddition Reactions

The dienophilic nature of the α,β-unsaturated system in this compound allows it to participate in several types of cycloaddition reactions, which are powerful methods for ring construction in organic synthesis.

Application in Diels-Alder Reactions as a Dienophile

In the context of the Diels-Alder reaction, this compound functions as a competent dienophile. wikipedia.orgmasterorganicchemistry.com The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups conjugated to the alkene. libretexts.org In this compound, the aldehyde group acts as such an electron-withdrawing substituent, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the double bond. This electronic feature facilitates the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene, accelerating the reaction. libretexts.org Consequently, it can react with various electron-rich dienes to reliably form substituted cyclohexene (B86901) derivatives, demonstrating its utility in constructing complex cyclic systems. wikipedia.org

[4+3] Cycloaddition Reactions under Lewis Acid Catalysis

While the [4+2] Diels-Alder reaction is common, α,β-unsaturated aldehydes like this compound can also be directed towards other cycloaddition pathways, such as [4+3] cycloadditions, often facilitated by Lewis acid catalysis. nih.gov In a typical [4+3] cycloaddition, a four-atom π-system reacts with a three-atom π-system. The role of the Lewis acid is crucial; it coordinates to the carbonyl oxygen of the aldehyde. This coordination enhances the electrophilicity of the conjugated system, making it more reactive towards the diene or other four-atom partners. nih.gov This strategy has been successfully used to construct seven-membered oxacycles from aromatic α,β-unsaturated aldehydes and epoxides, indicating a potential pathway for this compound to generate complex heterocyclic frameworks under similar catalytic conditions. nih.gov

Organocatalyzed Cyclopropanation via Domino Michael/α-Alkylation Strategies

This compound is a suitable substrate for organocatalyzed cyclopropanation reactions through a domino (or cascade) sequence. ku.ac.ae This transformation can be achieved using chiral amine catalysts to react α,β-unsaturated aldehydes with nucleophiles like bromomalonates. nih.govresearchgate.net The mechanism involves two key steps within a single synthetic operation: a Michael addition followed by an intramolecular α-alkylation.

The process is initiated by the reaction of the chiral amine catalyst with the enal, forming a nucleophilic enamine intermediate. This enamine then attacks the Michael acceptor (e.g., a brominated active methylene (B1212753) compound). The resulting intermediate subsequently undergoes an intramolecular nucleophilic substitution, where the enolate displaces the bromide to form the cyclopropane (B1198618) ring. This domino strategy is highly efficient for constructing densely functionalized cyclopropanes with excellent diastereoselectivity and high enantioselectivity (up to 99% ee). nih.govunl.pt

Organocatalyzed Domino Michael/α-Alkylation for Cyclopropane Synthesis
Enai SubstrateBromo-CompoundCatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Cinnamaldehyde (B126680)Dimethyl bromomalonateChiral Prolinol Ether>25:198
(E)-Hex-2-enalDimethyl bromomalonateChiral Prolinol Ether>25:199
(E)-3-(4-Nitrophenyl)acrylaldehydeDimethyl bromomalonateChiral Prolinol Ether>25:197
(E)-3-(Furan-2-yl)acrylaldehydeDimethyl bromomalonateChiral Prolinol Ether15:196

Reduction and Oxidation Reactions

The chemical structure of this compound features two primary sites for redox reactions: the aldehyde group and the carbon-carbon double bond. Selective transformation of these sites is key to its synthetic utility.

Selective Reduction of the Aldehyde Moiety

The selective reduction of the aldehyde in an α,β-unsaturated system without affecting the double bond is a common challenge in organic synthesis. For this compound, this transformation would yield 3-Bromo-3-phenylprop-2-en-1-ol.

One of the most effective methods for this type of chemoselective reduction is the Meerwein-Ponndorf-Verley (MPV) reduction. wikipedia.orgminia.edu.egalfa-chemistry.commychemblog.comchemistnotes.com This reaction employs an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol like isopropanol (B130326). wikipedia.orgmychemblog.comchemistnotes.com The reaction proceeds through a six-membered ring transition state, facilitating a hydride transfer from the isopropanol to the aldehyde's carbonyl carbon. minia.edu.egmychemblog.comchemistnotes.com A key advantage of the MPV reduction is its high chemoselectivity; it readily reduces aldehydes and ketones while leaving other functional groups, such as alkenes, alkynes, and halides, intact. wikipedia.orgalfa-chemistry.comchemistnotes.com

Other methods for the 1,2-reduction of unsaturated aldehydes include the use of sodium borohydride (B1222165) (NaBH₄), often in the presence of cerium(III) chloride (the Luche reduction), which enhances selectivity for the carbonyl group. researchgate.netqub.ac.uk Raney nickel-catalyzed hydrogenation can also be controlled by solvent choice to favor the reduction of the aldehyde over the alkene. acs.org

Table 1: Plausible Conditions for Selective Aldehyde Reduction This table is illustrative and based on general methods for α,β-unsaturated aldehydes, as specific data for this compound was not found.

Reagent/CatalystSolventTemperatureExpected Product
Aluminum isopropoxide / IsopropanolTolueneReflux3-Bromo-3-phenylprop-2-en-1-ol
NaBH₄ / CeCl₃Methanol0 °C to RT3-Bromo-3-phenylprop-2-en-1-ol
Raney Nickel / H₂WaterRoom Temp.3-Bromo-3-phenylprop-2-en-1-ol

Oxidative Transformations to Carboxylic Acid and Ketone Derivatives

The aldehyde group of this compound is susceptible to oxidation to form the corresponding carboxylic acid, 3-Bromo-3-phenylpropenoic acid. Numerous reagents can achieve this transformation. Mild oxidants are preferred to avoid unwanted reactions at the double bond or the vinyl bromide. organic-chemistry.orgnih.gov

Reagents such as pyridinium (B92312) chlorochromate (PCC) or oxidants like Oxone can be used under mild conditions. organic-chemistry.org Aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI) offers a metal-free alternative. organic-chemistry.org Traditional methods using potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are also effective but are less selective and use hazardous heavy metals. nih.gov The oxidation of α,β-unsaturated aldehydes generally preserves the double bond's configuration. lp.edu.ua

Transformation to a ketone derivative is not a direct oxidative pathway. However, γ-oxidation of α,β-unsaturated aldehydes can occur via dienamine catalysis, potentially introducing a functional group at the phenyl-bearing carbon, which could then be converted to a ketone, though this is a more complex, multi-step process. semanticscholar.orgresearchgate.net

Table 2: Potential Reagents for Oxidation to Carboxylic Acid This table is illustrative, showing common reagents for aldehyde oxidation. Specific reaction conditions for this compound are not detailed in the available literature.

OxidantCatalystSolventExpected Product
Oxone (2KHSO₅·KHSO₄·K₂SO₄)NoneAcetonitrile/Water3-Bromo-3-phenylpropenoic acid
H₅IO₆Pyridinium chlorochromateAcetonitrile3-Bromo-3-phenylpropenoic acid
O₂ (air)N-hydroxyphthalimide (NHPI)Ethyl Acetate3-Bromo-3-phenylpropenoic acid
Iron(III) nitrateNoneWater (hydrothermal)3-Bromo-3-phenylpropenoic acid

Carbon-Carbon Bond Forming Reactions

The vinyl bromide moiety in this compound is a key functional group for participating in powerful palladium-catalyzed cross-coupling reactions, allowing for the extension of the carbon skeleton.

Sonogashira Coupling for the Synthesis of Alkyne-Substituted Derivatives

The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between a vinyl halide and a terminal alkyne. organic-chemistry.orglibretexts.org This reaction would couple this compound with various terminal alkynes to produce conjugated enyne-aldehydes. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or one generated in situ, and requires a copper(I) co-catalyst, usually copper(I) iodide (CuI). organic-chemistry.orglibretexts.orgscirp.org An amine base, like triethylamine (B128534) or diisopropylamine, is used to act as both the base and, in some cases, the solvent. organic-chemistry.orgsemanticscholar.org

The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the vinyl bromide to the Pd(0) complex occurs. In the copper cycle, the terminal alkyne is deprotonated and forms a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final enyne product and regenerates the Pd(0) catalyst. libretexts.org Copper-free versions of the Sonogashira reaction have also been developed, often requiring different ligands or conditions. researchgate.net

Table 3: Hypothetical Sonogashira Coupling of this compound This table presents a hypothetical reaction based on standard Sonogashira conditions, as specific examples with this substrate were not found.

Terminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventExpected Product
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)TriethylamineTHF3-Phenyl-5-phenylpent-2-en-4-ynal
1-HexynePd(OAc)₂ (1)CuI (2)DiisopropylamineDMF3-Phenylnon-2-en-4-ynal
TrimethylsilylacetylenePd₂(dba)₃ (0.5)CuI (1)TriethylamineToluene3-Phenyl-5-(trimethylsilyl)pent-2-en-4-ynal

Aldol Condensations with Conjugated Systems

The aldehyde functional group of this compound can act as an electrophile in an Aldol condensation. wikipedia.orglumenlearning.com In a crossed-aldol reaction with a conjugated system, such as the enolate of another α,β-unsaturated ketone or aldehyde, this compound would accept the nucleophilic attack at its carbonyl carbon. libretexts.org This reaction forms a β-hydroxy aldehyde, which can subsequently dehydrate, especially with heating, to yield a more extended conjugated system. wikipedia.orgsigmaaldrich.com

For the reaction to be selective, conditions must be chosen carefully. This compound itself lacks α-hydrogens, meaning it cannot form an enolate and self-condense under basic conditions. wikipedia.orglumenlearning.com This makes it an excellent electrophilic partner in a Claisen-Schmidt condensation, where an enolizable ketone or aldehyde reacts with a non-enolizable aldehyde. lumenlearning.comlibretexts.org The reaction is typically catalyzed by a base (like NaOH or KOH) or an acid. wikipedia.org The initial addition product is a β-hydroxy aldehyde, which readily eliminates water to form a new α,β-double bond, extending the conjugation of the system. sigmaaldrich.com

Halophilic Condensation Reactions

The term "halophilic condensation" is not a standard classification in organic chemistry. It may refer to reactions of "halophiles," which are organisms that thrive in high salt concentrations, or it could be a specialized term for a specific reaction type not found in the general literature. nih.gov A condensation reaction, by definition, is one where two molecules join with the loss of a small molecule like water. wikipedia.orgpearson.com

Given the structure of this compound, one could speculate on reactions where the bromine atom plays a key role in a condensation-like process. For instance, in the presence of a strong base, elimination of HBr could potentially occur to form phenylpropynal, which could then participate in subsequent condensation reactions. Alternatively, the term might refer to a reaction where the halide itself is substituted in a process that also involves condensation at the aldehyde. However, without a clear definition or precedent in the searched literature for "halophilic condensation" as a synthetic transformation, its specific pathway involving this compound remains speculative.

Heterocycle Formation and Annulation Reactions

The unique structural features of this compound make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The presence of the bromo-alkene moiety, in conjugation with the aldehyde, facilitates a number of annulation strategies for the construction of five- and six-membered rings.

The construction of spirocyclic scaffolds is of significant interest in medicinal chemistry due to their prevalence in natural products and their ability to present substituents in a defined three-dimensional arrangement. Spirooxindoles, in particular, are a privileged class of compounds with a broad spectrum of biological activities. The synthesis of spirocyclic oxindole-dihydropyranones from this compound can be envisaged through a formal [3+3] cycloaddition reaction.

While direct experimental evidence for the reaction of this compound with isatin-derived precursors to form spirocyclic oxindole-dihydropyranones is not extensively documented, analogous transformations provide a strong basis for this synthetic pathway. The reaction would likely proceed via a tandem Michael addition-cyclization sequence. In a typical approach, an isatin-derived enolate or a related nucleophile would initiate a Michael addition to the β-position of this compound. This is followed by an intramolecular cyclization, where the enolate attacks the aldehyde, and subsequent elimination of bromide to form the dihydropyranone ring.

The proposed reaction pathway would involve the initial reaction of an isatin (B1672199) derivative, such as an N-protected isatin, with a suitable base to generate a nucleophilic species. This nucleophile would then attack the electrophilic β-carbon of this compound. The resulting intermediate would then undergo an intramolecular aldol-type reaction, leading to the formation of the spirocyclic dihydropyranone core. The stereochemical outcome of such reactions is often influenced by the reaction conditions and the nature of the catalyst or base employed.

Reactant 1 Reactant 2 Proposed Product Reaction Type
This compoundIsatin Derivative (e.g., N-Boc-isatin)Spiro[oxindole-dihydropyranone]Tandem Michael addition-intramolecular cyclization

This table represents a plausible synthetic route based on established reactivity patterns of similar compounds.

The reactivity of this compound extends beyond the synthesis of complex spirocycles to the formation of a variety of other linear and heterocyclic systems. The α-bromo-α,β-unsaturated aldehyde moiety is a key synthon for the construction of five-membered heterocycles such as pyrazoles and isoxazoles.

Synthesis of Pyrazoles:

The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648) derivatives is a classical and widely used method for the synthesis of pyrazoles. nih.govmdpi.com In a similar fashion, this compound can react with hydrazine or its derivatives to yield substituted pyrazoles. The reaction likely proceeds through an initial condensation of the hydrazine with the aldehyde to form a hydrazone, followed by an intramolecular nucleophilic attack of the second nitrogen atom at the β-carbon, with subsequent elimination of hydrogen bromide to afford the aromatic pyrazole (B372694) ring. nih.gov

Reactant 1 Reactant 2 Product Reaction Conditions
This compoundHydrazine hydrate4-PhenylpyrazoleTypically in a protic solvent like ethanol, often with mild heating
This compoundPhenylhydrazine1,4-DiphenylpyrazoleSimilar conditions to hydrazine hydrate

Synthesis of Isoxazoles:

Analogous to pyrazole synthesis, isoxazoles can be prepared from α-bromoenones and hydroxylamine (B1172632). arcjournals.orgrsc.org The reaction of this compound with hydroxylamine hydrochloride is expected to proceed via the formation of an oxime intermediate. Subsequent intramolecular cyclization through the nucleophilic attack of the oxime oxygen at the β-carbon, followed by the elimination of hydrogen bromide, would lead to the formation of the corresponding isoxazole. sciensage.infonih.gov The regioselectivity of this reaction can sometimes be influenced by the reaction conditions, particularly the choice of base. rsc.org

Reactant 1 Reactant 2 Product Reaction Conditions
This compoundHydroxylamine hydrochloride4-PhenylisoxazoleTypically in the presence of a base (e.g., sodium acetate, sodium hydroxide) in a suitable solvent

The versatility of this compound as a synthetic precursor allows for the generation of a diverse array of heterocyclic structures, which are of significant interest in various fields of chemical research.

Mechanistic Investigations and Computational Studies on 3 Bromo 3 Phenylprop 2 Enal

Elucidation of Reaction Pathways in Synthetic Methodologies

The synthesis of 3-Bromo-3-phenylprop-2-enal involves specific reaction pathways that are crucial for understanding its formation. This section examines the mechanistic underpinnings of key synthetic steps.

Acid-catalyzed halogenation of aldehydes and ketones is a fundamental process that typically proceeds at the α-carbon position. The mechanism hinges on the acid-catalyzed formation of an enol intermediate, which acts as the key nucleophile. Current time information in Pasuruan, ID. The process begins with the protonation of the carbonyl oxygen by an acid, which increases the acidity of the α-hydrogens. A base, even a weak one like water, can then deprotonate the α-carbon to form an enol. ibs.re.kr This enol, being electron-rich at the α-carbon, subsequently attacks an electrophilic halogen molecule (e.g., Br₂). The rate-determining step of this reaction is generally the formation of the enol from the ketone or aldehyde. mdpi.com

However, it is critical to note that this mechanism results in α-halogenation. The target compound, this compound, is a β-bromo-α,β-unsaturated aldehyde. Therefore, its synthesis from 3-phenylprop-2-enal (cinnamaldehyde) does not proceed via direct α-halogenation. Instead, a common pathway involves a two-step addition-elimination sequence. First, molecular bromine (Br₂) adds across the double bond of cinnamaldehyde (B126680) to yield the dibrominated intermediate, 2,3-dibromo-3-phenylpropanal. This is followed by a base-induced dehydrobromination (an elimination reaction) to afford the final product, this compound. google.com

Elimination reactions, such as the dehydrobromination step mentioned above, are typically described by E1 (unimolecular) or E2 (bimolecular) mechanisms. lumenlearning.comcrunchchemistry.co.uk The E2 mechanism is a concerted, single-step process where a base abstracts a proton from the β-carbon at the same time the leaving group on the α-carbon departs. crunchchemistry.co.ukck12.org The E1 mechanism is a two-step process involving the initial formation of a carbocation intermediate, followed by deprotonation. lumenlearning.com

While less common for standard dehydrohalogenations, a Single Electron Transfer (SET) mechanism represents an alternative pathway involving radical intermediates. In a hypothetical SET pathway for an elimination reaction, an electron is transferred from a donor (like a potent nucleophile or a metal) to the substrate (the alkyl halide). This transfer would generate a radical anion, which could then fragment by losing the halide anion to form a radical. Subsequent hydrogen atom abstraction would generate the alkene. While SET is a recognized pathway in certain organic reactions, particularly in organometallic chemistry and some nucleophilic substitutions, its role in the standard base-induced elimination synthesis of compounds like this compound is not the predominantly accepted mechanism compared to the polar E1 and E2 pathways. lumenlearning.com

While specific studies detailing organometallic intermediates in the direct synthesis of this compound are not extensively documented, related transformations provide insight into plausible intermediates. The Vilsmeier-Haack reaction, for instance, is a powerful method for the formylation of electron-rich compounds and proceeds via a key electrophilic intermediate known as the Vilsmeier reagent. chemistrysteps.comorganic-chemistry.orgwikipedia.org This reagent, a substituted chloroiminium ion, is formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). wikipedia.orgjk-sci.com

The mechanism involves the following steps:

Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form an adduct, which then eliminates a dichlorophosphate (B8581778) anion to generate the electrophilic Vilsmeier reagent. wikipedia.org

Electrophilic Attack: An electron-rich substrate, such as an activated alkene or arene, attacks the Vilsmeier reagent. jk-sci.com

Hydrolysis: The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product. wikipedia.org

Although typically used for formylation, the principles of generating a potent electrophilic intermediate from an amide precursor are relevant to the synthesis of complex aldehydes.

Mechanistic Aspects of Catalytic Transformations

This compound serves as a versatile substrate in various catalytic transformations, where its reactivity is harnessed to construct complex molecular architectures.

N-Heterocyclic Carbenes (NHCs) are powerful organocatalysts that can activate α,β-unsaturated aldehydes containing a leaving group at the β-position, such as this compound (referred to generically as a bromoenal in many studies). mdpi.com The catalytic cycle proceeds through the formation of a key electrophilic species, the α,β-unsaturated acyl azolium intermediate. mdpi.comresearchgate.net

Computational studies using Density Functional Theory (DFT) have elucidated the mechanistic steps involved. rsc.orgnih.gov The reaction is initiated by the nucleophilic attack of the NHC catalyst on the carbonyl carbon of the bromoenal. This is followed by the formation of a Breslow intermediate. nih.gov Subsequent elimination of the bromide ion generates the highly reactive α,β-unsaturated acyl azolium intermediate. This intermediate serves as a potent Michael acceptor and can participate in various annulation and cycloaddition reactions. mdpi.comrsc.org For example, in reactions with acylhydrazones, this intermediate can undergo a [4+2] cycloaddition to form δ-lactam products. rsc.org

Mechanistic Step Description Key Intermediate
1. NHC Attack The nucleophilic NHC catalyst adds to the carbonyl carbon of the bromoenal. nih.govInitial Adduct
2. Proton Transfer A proton transfer event occurs to form the Breslow intermediate. rsc.orgnih.govBreslow Intermediate
3. Bromide Elimination The C-Br bond dissociates, eliminating a bromide ion. nih.govα,β-Unsaturated Acyl Azolium
4. Cycloaddition The acyl azolium intermediate reacts with a nucleophile/diene in a cycloaddition step. rsc.orgZwitterionic Cycloadduct
5. Catalyst Regeneration The final product is released, regenerating the free NHC catalyst. rsc.orgProduct + NHC

This compound, as an α,β-unsaturated aldehyde, can act as a dienophile in Diels-Alder [4+2] cycloaddition reactions. The reactivity and selectivity of these reactions can be significantly enhanced by the use of Lewis acid catalysts. libretexts.org

The mechanism of Lewis acid catalysis involves the coordination of the Lewis acid (e.g., AlCl₃, BF₃, TiCl₄) to the carbonyl oxygen of the aldehyde. libretexts.org This coordination has two major electronic effects:

It withdraws electron density from the conjugated system, making the dienophile more electrophilic.

It lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

This reduction in the LUMO energy decreases the energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO), which accelerates the reaction rate according to frontier molecular orbital theory. nih.gov Computational studies have further refined this model, suggesting that Lewis acids also accelerate the reaction by diminishing the destabilizing Pauli repulsion between the electron systems of the diene and dienophile. ru.nlnih.gov This is achieved by reducing the electron density at the reactive C=C double bond of the dienophile, which leads to a less repulsive interaction in the transition state. ru.nl

Lewis Acid (LA) Catalytic Effect on Diels-Alder Reaction Mechanism of Action
UncatalyzedBaseline reactivityThermal cycloaddition
BF₃, AlCl₃Strong rate accelerationLowers dienophile LUMO energy, increases electrophilicity. libretexts.orgru.nl
TiCl₄, SnCl₄Moderate to strong accelerationCoordinates to carbonyl oxygen, enhancing reactivity. libretexts.org
ZnCl₂Moderate accelerationActs as a typical Lewis acid catalyst. libretexts.org
Weak LAs (e.g., I₂)Mild accelerationLowers the reaction barrier by reducing Pauli repulsion. ru.nlnih.gov

Boron Trihalide Mediated Coupling Reactions

Boron trihalides, such as boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃), function as potent Lewis acids, activating aldehydes for coupling reactions. In the context of this compound, the aldehyde group is a key site for such transformations. Boron trihalides coordinate to the carbonyl oxygen, significantly enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. This principle is central to boron trihalide mediated coupling reactions, including haloallylations and alkyne-aldehyde couplings. rsc.orgorganic-chemistry.org

Mechanistic investigations into these reactions reveal a nuanced process. For instance, in the coupling of aryl aldehydes with allylmetals, boron trihalides facilitate the formation of haloallylated products under mild conditions. organic-chemistry.org The reactivity is influenced by the electronic nature of the aldehyde; substrates with electron-donating groups tend to react smoothly at lower temperatures (e.g., 0°C), whereas those with electron-withdrawing groups may require elevated temperatures to proceed efficiently. organic-chemistry.org Furthermore, the choice of the boron trihalide itself is a critical parameter, with boron tribromide often accelerating reactions more effectively than boron trichloride. organic-chemistry.org

In related alkyne-aldehyde coupling reactions mediated by BCl₃, the temperature and the mode of reagent addition have been shown to have a dramatic effect on the stereochemical outcome of the diene products. nih.govacs.org At low temperatures, the reaction of BCl₃ with alkynes produces a monovinylboron dichloride intermediate, a finding that has led to a modified and more accurate proposed reaction mechanism. nih.govacs.org These studies underscore the role of boron trihalides not just as simple activators but as reagents that are intimately involved in the stereochemistry-determining steps of the coupling process.

Stereochemical Control Mechanisms

The stereochemistry of the carbon-carbon double bond in this compound and its derivatives is a crucial aspect of its chemical behavior. The control over E/Z stereoselectivity is often dictated by the synthetic route and the reaction conditions employed. Several factors, including the choice of reagents, reaction temperature, and the inherent stereochemistry of precursors, play a decisive role.

One significant factor is the reaction mechanism itself. For example, elimination reactions are a common way to form alkenes, and the stereochemical outcome is often governed by steric and electronic effects. In many elimination pathways, the thermodynamically more stable E-isomer is favored, where large substituent groups are positioned trans to each other to minimize steric strain. masterorganicchemistry.com However, specific reagents and conditions can override this preference.

The use of boron-based reagents has been shown to exert strong stereocontrol. In the bromoboration of propyne (B1212725) with BBr₃, a ≥98% syn-selective addition occurs, leading to the formation of a (Z)-2-bromo-1-propenyldibromoborane intermediate. This high level of selectivity for the Z-isomer demonstrates the powerful directing effect of the boron reagent in establishing the alkene geometry.

Similarly, reaction conditions such as temperature and the method of adding reagents can profoundly influence the stereochemical outcome in boron trihalide-mediated reactions. nih.gov This suggests that the transition state energies for the formation of E and Z isomers are sensitive to these parameters, allowing for selective synthesis through careful process optimization. The stereochemistry of the starting material can also be transferred to the product in certain reactions, a principle known as stereospecificity, which provides another powerful tool for controlling the E/Z configuration. masterorganicchemistry.comnih.gov

FactorInfluence on StereoselectivityExample/MechanismReference
Reaction TemperatureCan alter the energy difference between transition states leading to E and Z isomers. Lower temperatures often increase selectivity.Boron trihalide mediated alkyne-aldehyde coupling. nih.gov
Reagent ChoiceSpecific reagents can direct the stereochemical outcome through defined mechanistic pathways (e.g., syn/anti addition).Bromoboration with BBr₃ shows high syn-selectivity, favoring the Z-isomer.
Steric HindranceMinimization of steric strain in the transition state or final product often favors the E-isomer (trans).General principle in elimination reactions. masterorganicchemistry.com
Precursor StereochemistryIn stereospecific reactions, the configuration of the starting material directly determines the configuration of the product.Halogenation of specific E/Z alkene precursors. masterorganicchemistry.comnih.gov

Asymmetric synthesis involving this compound relies on the intricate interactions between a chiral catalyst and the substrate to control the formation of a specific enantiomer. The α,β-unsaturated aldehyde functionality offers two primary points of interaction for a catalyst: the carbonyl group and the conjugated π-system. Chiral catalysts, such as secondary amines (in aminocatalysis) or Lewis acids, are designed to create a defined three-dimensional environment around the substrate. nih.govmdpi.com

In a typical organocatalytic cycle involving an enal, a chiral secondary amine catalyst reacts with the aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the π-system, making the β-carbon more electrophilic and susceptible to nucleophilic attack. The steric bulk of the catalyst is engineered to shield one face of the iminium ion, forcing the nucleophile to approach from the less hindered face. This facial discrimination is the basis for enantioselectivity. nih.gov

Similarly, a chiral Lewis acid catalyst can coordinate to the carbonyl oxygen of the enal. This coordination not only activates the substrate but also establishes a rigid, chiral environment. The ligands on the Lewis acid create steric barriers that differentiate the two faces of the enal, directing the incoming nucleophile to one side. researchgate.net

For a successful asymmetric transformation, the catalyst-substrate complex must be more reactive than the uncatalyzed or "background" reaction, which would otherwise produce a racemic product. The non-covalent interactions within this complex—such as hydrogen bonding, steric repulsion, and electrostatic interactions—are critical. They hold the substrate in a specific conformation, ensuring a high fidelity of stereochemical information transfer during the bond-forming step. nih.gov

Computational Chemistry Approaches to Reactivity and Selectivity

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms involving α-bromoenals like this compound. rsc.orgacs.org DFT calculations allow researchers to map out the entire potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. This provides a step-by-step understanding of the reaction pathway. rsc.org

For instance, in the N-heterocyclic carbene (NHC)-catalyzed reactions of 2-bromoenals, DFT studies have detailed multi-step catalytic cycles. rsc.orgacs.org These computational investigations have shown that the reaction often begins with the nucleophilic attack of the NHC on the bromoenal, followed by a series of proton transfers and the elimination of the bromide ion to form a key α,β-unsaturated acyl azolium intermediate. rsc.orgrsc.org This highly electrophilic species then undergoes further reactions, such as Michael additions or cycloadditions. acs.org

The selectivity of a chemical reaction is determined by the relative energy barriers of the competing pathways, which are defined by their respective transition states. Transition state analysis using computational methods like DFT provides profound insights into the origins of reactivity and stereoselectivity. nih.govsemanticscholar.org A transition state is a first-order saddle point on the potential energy surface, and its structure represents the highest energy point along the reaction coordinate. mdpi.com

For reactions of this compound, computational chemists locate the transition state structures for various possible outcomes (e.g., formation of R vs. S enantiomers, or E vs. Z isomers). The calculated activation energy (the energy difference between the reactants and the transition state) for each pathway allows for a quantitative prediction of the major product. The pathway with the lower activation energy will be kinetically favored. mdpi.com

Illustrative Energy Landscape for a Stereoselective Reaction
SpeciesPathway A (leads to S-isomer)Pathway B (leads to R-isomer)
Reactants + Catalyst0.0 kcal/mol (Reference)0.0 kcal/mol (Reference)
Transition State (TS)+15.2 kcal/mol+17.5 kcal/mol
Intermediate-5.4 kcal/mol-4.8 kcal/mol
Products + Catalyst-12.1 kcal/mol-11.9 kcal/mol
Calculated ΔΔG‡2.3 kcal/mol (Favors Pathway A)

Applications of 3 Bromo 3 Phenylprop 2 Enal in the Synthesis of Complex Molecules and Advanced Materials

Building Block for Natural Product Synthesis

While direct applications of 3-Bromo-3-phenylprop-2-enal in the total synthesis of specific natural products are not extensively documented in publicly available literature, its structural framework is present in numerous naturally occurring compounds. The α,β-unsaturated aldehyde moiety is a common feature in many natural products and serves as a key electrophilic site for various bond-forming reactions. The presence of the bromo-phenyl group offers a handle for further functionalization through cross-coupling reactions, enabling the construction of more complex molecular architectures found in nature.

The inherent reactivity of compounds like this compound allows for their potential use in cascade reactions and cycloadditions, which are powerful strategies for the efficient construction of polycyclic natural product skeletons. For instance, the dienophilic nature of the α,β-unsaturated system could be exploited in Diels-Alder reactions to form cyclohexene (B86901) rings, a common motif in terpenoids and other natural product classes.

Precursor for Pharmaceutically Relevant Scaffolds and Derivatives

The structural attributes of this compound make it an attractive starting material for the synthesis of various pharmaceutically relevant scaffolds. The α,β-unsaturated aldehyde can be readily converted into other functional groups, such as pyrazoles, pyrimidines, and pyridines, which are core structures in many medicinal compounds. The bromo-substituent on the phenyl ring provides a site for introducing diversity into the molecule through reactions like Suzuki, Heck, or Sonogashira coupling, allowing for the synthesis of libraries of compounds for drug discovery screening.

For example, reaction with hydrazines can lead to the formation of pyrazoline and pyrazole (B372694) derivatives, which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, condensation reactions with amidines or ureas can yield pyrimidine-based structures, which are integral to many antiviral and anticancer drugs.

Role in the Generation of Advanced Organic Intermediates

The utility of this compound extends to its role as a precursor for a variety of advanced organic intermediates, which are themselves valuable building blocks in organic synthesis.

Synthesis of α,β-Unsaturated Carbonyl Compounds

As an α,β-unsaturated aldehyde, this compound can be used to synthesize a range of other α,β-unsaturated carbonyl compounds. The aldehyde functionality can undergo oxidation to a carboxylic acid or reduction to an alcohol, while the carbon-carbon double bond can be subjected to various addition reactions. Furthermore, the bromine atom can be replaced by other functional groups through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions, leading to a diverse array of substituted cinnamaldehyde (B126680) derivatives. These derivatives are important intermediates in the synthesis of chalcones, flavonoids, and other related compounds with interesting biological and material properties.

Starting MaterialReagent/ConditionProductApplication of Product
This compoundOxidizing agent (e.g., Ag2O)3-Bromo-3-phenylprop-2-enoic acidMonomer for polymer synthesis, precursor for pharmaceuticals
This compoundReducing agent (e.g., NaBH4)3-Bromo-3-phenylprop-2-en-1-olIntermediate for fragrance and flavor compounds
This compoundArylboronic acid, Pd catalyst (Suzuki coupling)3-Aryl-3-phenylprop-2-enalIntermediate for liquid crystals and organic electronics

Derivatization to Fluoro- and Trifluoromethylated Analogs

The introduction of fluorine and trifluoromethyl groups into organic molecules can significantly alter their physical, chemical, and biological properties. While direct fluorination or trifluoromethylation of this compound is not a commonly reported transformation, the bromo-substituent provides a potential handle for introducing these groups. For instance, nucleophilic aromatic substitution of the bromine atom with a fluoride (B91410) source could, in principle, yield the corresponding fluoro-derivative.

More commonly, related α,β-unsaturated carbonyl compounds have been successfully trifluoromethylated. Copper-catalyzed trifluoromethylation of α,β-unsaturated carbonyl compounds using reagents like the Togni reagent has been shown to be an effective method for introducing a CF3 group at the α-position. organic-chemistry.orgacs.orgacs.orgnih.gov This suggests a plausible, albeit underexplored, route to trifluoromethylated analogs of this compound.

Substrate TypeReagentProduct TypePotential Application
α,β-Unsaturated AldehydeElectrophilic Fluorinating Agentα-Fluoro-α,β-unsaturated aldehydeBioactive molecule synthesis
α,β-Unsaturated Carbonyl CompoundTogni's Reagent, Cu Catalystα-Trifluoromethyl-α,β-unsaturated carbonyl compoundPharmaceutical and agrochemical development

Development of Novel Functional Materials through Chemical Modification

The reactive nature of this compound makes it a candidate for the development of novel functional materials. The aldehyde group can participate in polymerization reactions, such as condensation polymerization with phenols or amines, to form resins with potentially interesting thermal and mechanical properties. The presence of the bromo-phenyl group offers a site for post-polymerization modification, allowing for the tuning of the material's properties.

Furthermore, the conjugated π-system of the molecule suggests its potential use in the synthesis of organic electronic materials. By incorporating this unit into larger conjugated polymers, it may be possible to develop materials with tailored optical and electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The bromo-substituent could facilitate the synthesis of such polymers through cross-coupling polymerization methods.

Q & A

Basic: What are the optimal synthetic routes for 3-Bromo-3-phenylprop-2-enal with high purity?

Methodological Answer:
Synthesis of α,β-unsaturated bromoaldehydes like this compound often involves Wittig or Horner-Wadsworth-Emmons reactions using brominated precursors. For example:

  • Step 1: Start with a brominated benzaldehyde derivative (e.g., 3-bromobenzaldehyde) and react it with a stabilized ylide (e.g., (methoxymethyl)triphenylphosphonium chloride) to form the α,β-unsaturated aldehyde framework.
  • Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve ≥95% purity .
  • Validation: Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity and monitor side products like unreacted aldehyde .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR (CDCl₃, 400 MHz): Look for aldehydic proton (δ 9.5–10.0 ppm), vinyl protons (δ 6.5–7.5 ppm), and aryl protons (δ 7.2–7.8 ppm).
    • ¹³C NMR : Confirm the carbonyl carbon (δ ~190 ppm) and brominated sp² carbons (δ ~130–140 ppm).
  • IR Spectroscopy : Detect the aldehyde C=O stretch (~1700 cm⁻¹) and C-Br vibration (~650 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 211.0 (C₉H₇BrO⁺) .

Advanced: How can mechanistic studies elucidate the electrophilic reactivity of this compound?

Methodological Answer:

  • Kinetic Studies : Monitor reactions with nucleophiles (e.g., amines, thiols) under varying pH and temperature. Use UV-Vis spectroscopy to track intermediate formation.
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density at the β-carbon (electrophilic site) and predict regioselectivity .
  • Isotopic Labeling : Introduce ²H or ¹³C labels at the aldehyde or β-position to trace reaction pathways via NMR or MS .

Advanced: How can computational methods predict the stability of this compound under varying conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate degradation pathways (e.g., hydrolysis, photolysis) in solvents like DMSO or water.
  • Thermodynamic Parameters : Calculate Gibbs free energy (ΔG) of decomposition using software like Gaussian or ORCA.
  • QSPR Models : Correlate experimental stability data (e.g., half-life in buffer solutions) with descriptors like logP (predicted via XlogP3-AA: ~2.1) .

Advanced: How should researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

  • Triangulation : Cross-validate NMR, IR, and MS data. For example, an unexpected peak in ¹H NMR may correlate with a C-Br stretch in IR .
  • Control Experiments : Re-synthesize the compound under rigorously anhydrous conditions to rule out hydrolysis artifacts.
  • Collaborative Analysis : Share raw data (e.g., FID files for NMR) via open-access platforms to enable peer validation .

Advanced: What strategies optimize regioselectivity in reactions involving this compound?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling with arylboronic acids (e.g., phenylboronic acid derivatives from ).
  • Solvent Effects : Compare polar aprotic (DMF) vs. nonpolar (toluene) solvents to favor α- or β-addition.
  • Temperature Control : Lower temperatures (−20°C) may stabilize kinetic products (e.g., β-substitution) .

Basic: How does this compound behave under different storage conditions?

Methodological Answer:

  • Stability Tests : Store aliquots in amber vials at −20°C, 4°C, and RT. Monitor decomposition via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) weekly.
  • Light Sensitivity : Expose to UV light (254 nm) for 24 hrs; analyze by HPLC for aldehyde degradation products .

Advanced: What role does this compound play in multicomponent reactions (MCRs)?

Methodological Answer:

  • Example Reaction : Use in a Knoevenagel-Mannich cascade with malononitrile and aniline. Optimize yields (70–85%) by adjusting stoichiometry (1:1:1.2) and using acetic acid as a catalyst.
  • Mechanistic Probe : Employ in situ FTIR to detect imine intermediates .

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